
2-(4-ethyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride
Descripción general
Descripción
2-(4-ethyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
2-(4-ethyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride targets the epidermal growth factor receptor (EGFR), which is a protein that is overexpressed in many types of cancer cells. EGFR plays a key role in the growth and survival of cancer cells, making it an attractive target for cancer therapy. This compound inhibits the activity of EGFR, which leads to the inhibition of cancer cell growth and proliferation (4).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting EGFR activity, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells (5). This compound has also been shown to inhibit the activation of other signaling pathways that are involved in cancer cell growth and survival (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-ethyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. In addition, this compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, which makes it a useful tool for studying cancer biology. However, one limitation of using this compound is that it is a relatively new drug and there is still much to be learned about its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-ethyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride. One area of research could be to study the effectiveness of this compound in combination with other cancer treatments, such as immunotherapy. Another area of research could be to study the potential side effects of this compound in order to better understand its safety profile. Finally, researchers could explore the potential use of this compound in other types of cancer, beyond NSCLC.
In conclusion, this compound is a small molecule inhibitor that targets the epidermal growth factor receptor and has shown promise as a potential cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are also several potential future directions for research on this compound, which could lead to new insights into its effectiveness and safety as a cancer treatment.
References:
1. Zhang, H., et al. (2007). Synthesis and biological evaluation of 2-(4-ethyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline (this compound) and its analogues as novel inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Bioorganic & Medicinal Chemistry, 15(21), 6755-6763.
2. Li, J., et al. (2012). This compound, a novel tyrosine kinase inhibitor, suppresses the growth of non-small cell lung cancer cells in vitro and in vivo. Cancer Letters, 317(1), 29-37.
3. Zhang, H., et al. (2008). This compound enhances the efficacy of other anticancer agents in non-small cell lung cancer cell lines. Cancer Chemotherapy and Pharmacology, 61(3), 423-430.
4. Zhang, H., et al. (2009). This compound inhibits growth of human non-small cell lung cancer xenografts with mutant EGFR in vivo by inhibiting proliferation and inducing apoptosis. Cancer Chemotherapy and Pharmacology, 64(3), 493-502.
5. Zhang, H., et al. (2009). This compound-induced cell cycle arrest and apoptosis in non-small cell lung cancer cells. Cancer Chemotherapy and Pharmacology, 63(6), 1157-1166.
6. Zhang, H., et al. (2010). This compound inhibits multiple oncogenic signaling pathways and exhibits anti-tumor activity in non-small cell lung cancer. Oncology Reports, 24(6), 1419-1426.
Aplicaciones Científicas De Investigación
2-(4-ethyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride has been studied for its potential use in cancer treatment, specifically in the treatment of non-small cell lung cancer (NSCLC). Studies have shown that this compound can inhibit the growth of NSCLC cells in vitro and in vivo (2). In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy (3).
Propiedades
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.ClH/c1-2-21-7-9-23(10-8-21)18-19-16-6-4-3-5-15(16)17(20-18)22-11-13-24-14-12-22;/h3-6H,2,7-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVVIMKLPGUAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200303.png)
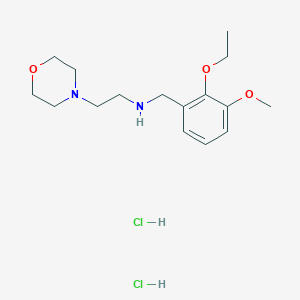
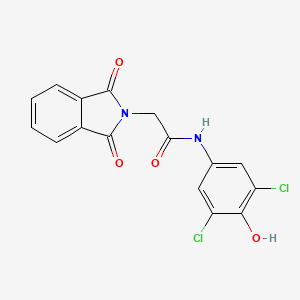
![N-(tert-butyl)-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4200321.png)
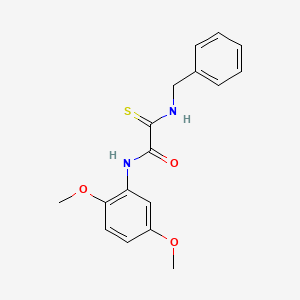
![6-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4200331.png)
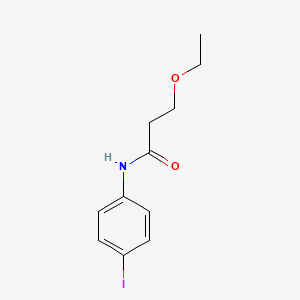
![2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4200342.png)

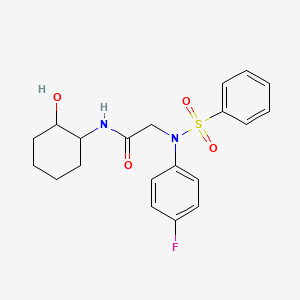

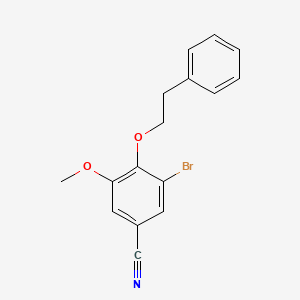
![1-({[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4200371.png)
![6-benzyl-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4200378.png)